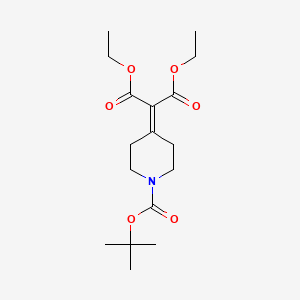

Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate

Description

Properties

IUPAC Name |

diethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO6/c1-6-22-14(19)13(15(20)23-7-2)12-8-10-18(11-9-12)16(21)24-17(3,4)5/h6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDZKIWMMLRNFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50732485 | |

| Record name | Diethyl [1-(tert-butoxycarbonyl)piperidin-4-ylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251760-53-8 | |

| Record name | Diethyl [1-(tert-butoxycarbonyl)piperidin-4-ylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Piperidine Intermediates

The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the secondary amine of the piperidine ring, ensuring stability during subsequent reactions. The Boc-protected piperidin-4-one serves as a critical precursor. The protection step typically involves reacting piperidin-4-one with di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert conditions. Catalysts such as 4-dimethylaminopyridine (DMAP) are employed to accelerate the reaction, achieving yields exceeding 85%.

Knoevenagel Condensation with Diethyl Malonate

The key step in forming the ylidene-malonate moiety is a Knoevenagel condensation between Boc-protected piperidin-4-one and diethyl malonate. This reaction proceeds via deprotonation of diethyl malonate using a strong base (e.g., sodium ethoxide or potassium tert-butoxide) to generate a stabilized enolate, which attacks the carbonyl carbon of the piperidinone. The resulting conjugated system forms the ylidene linkage.

Representative Reaction Conditions

-

Base : Sodium ethoxide (NaOEt, 1.2 equiv)

-

Solvent : Anhydrous ethanol or toluene

-

Temperature : 70–80°C under reflux

-

Time : 12–24 hours

Industrial-Scale Synthesis and Optimization

Large-Scale Alkylation and Condensation

Adapting methodologies from patent CN105646217A, industrial synthesis involves sequential alkylation and condensation steps. While the patent focuses on diethyl n-butylmalonate, analogous principles apply:

-

Sodium Ethoxide Generation : Ethanol reacts with sodium metal to form sodium ethoxide, a strong base facilitating enolate formation.

-

Malonate Activation : Diethyl malonate reacts with sodium ethoxide to form its sodium salt, enhancing nucleophilicity.

-

Electrophilic Attack : The Boc-protected piperidin-4-yl bromide (or analogous electrophile) reacts with the malonate enolate, forming the ylidene bond.

Critical Parameters for Yield Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Piperidine:Malonate) | 1:1.1–1:1.3 | Prevents over-alkylation |

| Reaction Temperature | 75–80°C | Balances kinetics and decomposition |

| Solvent Polarity | Low (toluene > ethanol) | Reduces side reactions |

Purification and Analytical Validation

Post-Reaction Workup

Post-condensation, the crude product is purified through:

-

Acid-Base Extraction : Removal of unreacted starting materials using dilute HCl and NaHCO₃ washes.

-

Distillation : Ethanol and toluene are removed under reduced pressure (40–60°C, 10–15 mmHg).

-

Crystallization : Recrystallization from ethanol/water mixtures yields high-purity product (≥99% by HPLC).

Analytical Characterization

-

NMR Spectroscopy : ¹H NMR (CDCl₃) displays characteristic signals:

-

Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 341.4.

Challenges and Mitigation Strategies

Boc Group Stability Under Basic Conditions

The Boc group is prone to hydrolysis in strongly basic or acidic environments. To mitigate premature deprotection:

-

pH Control : Maintain reactions near neutrality (pH 7–8).

-

Anhydrous Conditions : Use molecular sieves or inert gas purging to exclude moisture.

Side Reactions in Condensation

Competing aldol condensation or over-alkylation can occur. Strategies include:

-

Slow Addition of Electrophile : Controlled dosing minimizes local excess.

-

Temperature Moderation : Avoid exceeding 80°C to prevent thermal degradation.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Knoevenagel Condensation | 76 | 99.6 | High regioselectivity | Long reaction time |

| Alkylation of Malonate Enolate | 72 | 99.2 | Scalable | Requires Boc-protected electrophile |

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the development of biologically active molecules for research purposes.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, which exert their effects through different mechanisms. For example, it may be involved in the inhibition of enzymes or modulation of receptor activity, depending on the final structure of the synthesized molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Malonate Derivatives

Diethyl 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)malonate

- Structural Difference : Replaces the ylidene group with a methylene linkage, resulting in a saturated piperidine-malonate structure .

- Synthesis : Prepared via alkylation or Michael addition, differing from the ylidene derivative, which may require dehydrogenation or condensation steps.

- Reactivity : The saturated methylene linkage reduces conjugation, limiting participation in cycloadditions compared to the ylidene analog .

- Molecular Data: Property Value Molecular Formula C₁₈H₃₁NO₆ Molar Mass 357.44 g/mol CAS Number 166815-97-0

Diethyl 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)malonate

- Structural Difference : Substitutes the piperidine ring with a pyrrolidine (5-membered ring), altering steric and electronic properties .

- Applications : Used in asymmetric synthesis of indole alkaloids, contrasting with the piperidine-based compound’s utility in larger heterocycles .

- Molecular Data: Property Value Molecular Formula C₁₇H₂₇NO₆ CAS Number 915410-51-4

Diethyl 2-(((4-Bromophenyl)amino)methylene)malonate

- Structural Difference: Replaces the Boc-piperidine group with a 4-bromoanilino substituent, introducing aromaticity and electrophilic character .

- Reactivity : Participates in nucleophilic aromatic substitutions and heterocycle formations, unlike the Boc-piperidine derivative, which is tailored for annulations .

- Applications: Used in synthesizing chromeno-pyridine derivatives, emphasizing divergent utility compared to the target compound’s role in piperidine-based scaffolds .

Spectroscopic Features

- NMR Shifts : The ylidene group in the target compound causes deshielding in ¹H NMR (δ ~6.5–7.5 ppm for vinylic protons), absent in methylene analogs .

- IR Stretching: Boc-protected derivatives show characteristic C=O stretches at ~1680–1720 cm⁻¹, while anilino-substituted malonates exhibit N-H stretches near 3300 cm⁻¹ .

Reactivity in Cycloadditions and Annulations

For example, Guan and coworkers demonstrated that ylidene-malonates undergo annulations under mild conditions (25–35°C), whereas pyrrolidine-based malonates require harsher catalysis .

Biological Activity

Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C17H29NO6

- Molecular Weight : 343.41526 g/mol

- CAS Number : 1251760-53-8

The biological activity of Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate is primarily attributed to its interaction with various molecular targets. The tert-butoxycarbonyl (Boc) group protects the amine functionality, allowing for selective reactions that can influence biological pathways. This compound has been studied for its potential role in inhibiting specific enzymes and modulating receptor activities.

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor effects. In vitro assays demonstrated that Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate exhibits cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and growth.

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on squalene synthase, a key enzyme in cholesterol biosynthesis. Preliminary data indicate that it may effectively reduce cholesterol synthesis in liver cells, which could have implications for treating hyperlipidemia.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate:

-

Cytotoxicity Assays :

- Cell lines tested: HeLa, MCF-7, and A549.

- Results indicated IC50 values ranging from 10 to 30 µM, suggesting moderate cytotoxic effects.

-

Mechanistic Studies :

- Western blot analysis revealed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.

- Flow cytometry confirmed that the compound induces apoptosis in treated cells.

-

In Vivo Studies :

- Mouse xenograft models demonstrated significant tumor growth inhibition when treated with Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate compared to control groups.

- Histological analysis showed reduced vascularization in tumors treated with the compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate, a comparison with similar compounds was performed:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Diethyl malonate | Structure | Moderate cytotoxicity |

| Piperidine derivatives | Structure | Varying enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, diethyl malonate derivatives are often prepared using malonate esters and tert-butoxycarbonyl (Boc)-protected amines under basic conditions (e.g., NaH in DMF). Reaction time and temperature significantly affect yield; reflux conditions (e.g., 80–100°C for 5–12 hours) are typical for achieving >80% yield .

- Key Data : Yields range from 45% to 92% depending on substituents and reaction optimization .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

- Methodology :

- 1H-NMR : Look for characteristic peaks for the Boc group (δ 1.4–1.5 ppm, singlet for tert-butyl) and malonate ester protons (δ 4.1–4.3 ppm, quartet). Piperidine protons appear as multiplets (δ 2.5–3.5 ppm) .

- IR : Strong carbonyl stretches at ~1730 cm⁻¹ (ester C=O) and ~1690 cm⁻¹ (Boc C=O) .

- MS : Molecular ion peaks (e.g., [M+Na]+ at m/z 267.1570) confirm molecular weight .

Q. What are the common purification strategies for diethyl malonate derivatives, and how do rotamers affect analytical interpretation?

- Methodology : Column chromatography using gradients of n-pentane/EtOAc (e.g., 20:1 → 20:3) effectively separates byproducts. Rotamers (due to restricted rotation around the malonate-piperidine bond) may split NMR signals, requiring integration of diastereomeric mixtures .

Advanced Research Questions

Q. How does steric hindrance from the tert-butoxycarbonyl group influence reactivity in subsequent transformations (e.g., hydrolysis, cross-coupling)?

- Methodology : The Boc group provides steric protection but complicates hydrolysis. Basic hydrolysis (NaOH in H2O/EtOH) requires prolonged heating (e.g., 24 hours at 80°C) due to reduced nucleophilic attack at the malonate carbonyl .

- Data Contradiction : While unsubstituted diethyl malonates hydrolyze readily under mild conditions, Boc-protected analogs require harsher protocols .

Q. What strategies can mitigate challenges in functionalizing the piperidin-4-ylidene moiety without Boc deprotection?

- Methodology : Transition-metal catalysis (e.g., Pd or Ni) enables selective C–H activation or cross-coupling at the malonate-adjacent position. For example, Co-catalyzed radical cyclization preserves the Boc group while forming fused rings .

- Case Study : Ni-catalyzed hydrocyanation of dienes retains Boc protection, enabling modular synthesis of piperidine-containing scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.